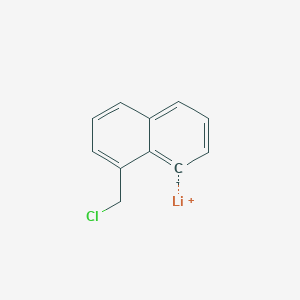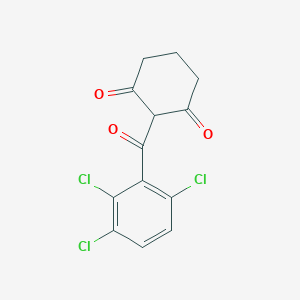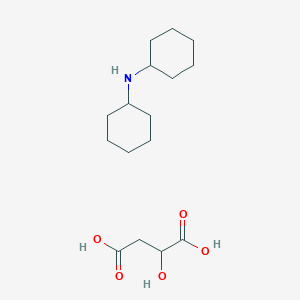![molecular formula C11H22OS2 B14378768 S-[5-(Methylsulfanyl)pentyl] 2,2-dimethylpropanethioate CAS No. 88525-40-0](/img/structure/B14378768.png)
S-[5-(Methylsulfanyl)pentyl] 2,2-dimethylpropanethioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-[5-(Methylsulfanyl)pentyl] 2,2-dimethylpropanethioate: is a chemical compound characterized by its unique structure, which includes a methylsulfanyl group attached to a pentyl chain and a dimethylpropanethioate moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of S-[5-(Methylsulfanyl)pentyl] 2,2-dimethylpropanethioate typically involves the reaction of 5-(methylsulfanyl)pentanol with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
化学反応の分析
Types of Reactions: S-[5-(Methylsulfanyl)pentyl] 2,2-dimethylpropanethioate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols, leading to the formation of amides or esters, respectively.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Amines or alcohols, base such as triethylamine, dichloromethane as solvent.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohol.
Substitution: Amides or esters.
科学的研究の応用
Chemistry: In chemistry, S-[5-(Methylsulfanyl)pentyl] 2,2-dimethylpropanethioate is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used as a probe to study the effects of sulfur-containing groups on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: In medicine, derivatives of this compound may exhibit pharmacological activities, such as antimicrobial or anti-inflammatory properties. Research is ongoing to explore its potential therapeutic applications.
Industry: In industry, this compound can be used in the production of specialty chemicals, such as surfactants or lubricants. Its unique properties make it suitable for various industrial applications.
作用機序
The mechanism of action of S-[5-(Methylsulfanyl)pentyl] 2,2-dimethylpropanethioate involves its interaction with specific molecular targets. The sulfur-containing group can participate in redox reactions, influencing cellular processes. Additionally, the ester moiety can undergo hydrolysis, releasing active metabolites that exert biological effects. The exact pathways and targets are subject to ongoing research.
類似化合物との比較
- S-[5-(Methylsulfanyl)pentyl] 2,2-dimethylpropanethioate
- 2-(4-Methylsulfonyl phenyl) indole derivatives
- Fenamic acid derivatives
Comparison: this compound is unique due to its specific combination of sulfur and ester functionalities. Compared to 2-(4-Methylsulfonyl phenyl) indole derivatives, it has a different core structure and functional groups, leading to distinct chemical and biological properties. Fenamic acid derivatives, on the other hand, are primarily known for their anti-inflammatory activities, whereas this compound’s applications are more diverse, spanning chemistry, biology, and industry.
特性
CAS番号 |
88525-40-0 |
|---|---|
分子式 |
C11H22OS2 |
分子量 |
234.4 g/mol |
IUPAC名 |
S-(5-methylsulfanylpentyl) 2,2-dimethylpropanethioate |
InChI |
InChI=1S/C11H22OS2/c1-11(2,3)10(12)14-9-7-5-6-8-13-4/h5-9H2,1-4H3 |
InChIキー |
KRQSDIQQKSGRGS-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(=O)SCCCCCSC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[Di(propan-2-yl)boranyl]-1,1,1-trimethyl-N-(trimethylsilyl)silanamine](/img/structure/B14378686.png)

![N-Butyl-2-[2-(2,3-dichlorophenyl)hydrazinylidene]pyrrolidine-1-carboxamide](/img/structure/B14378689.png)
![3-[(3-Chlorophenyl)methyl]-1,3-benzothiazol-3-ium bromide](/img/structure/B14378694.png)
![4-Octylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate](/img/structure/B14378695.png)
![1-{[(Methylsulfanyl)methoxy]methyl}-3-(trifluoromethyl)benzene](/img/structure/B14378710.png)
![2,3,4-Trimethyl-3H-thieno[3,4-b][1,4]diazepine](/img/structure/B14378712.png)
![2-Hydroxy-1-nitrobicyclo[3.3.1]nonan-9-one](/img/structure/B14378719.png)

![1,1'-[(5-Chloropentane-1,1-diyl)disulfonyl]dibenzene](/img/structure/B14378736.png)



![2-{[tert-Butyl(dimethyl)silyl]oxy}-4-methylpent-4-enal](/img/structure/B14378772.png)
